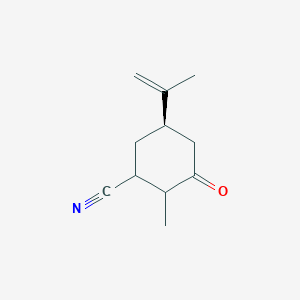
2H-Tetrazol-5-amine, 2-propyl-
Descripción general
Descripción
2H-Tetrazol-5-amine, 2-propyl- is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a propyl group attached to the second nitrogen atom.
Mecanismo De Acción
Target of Action
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . More research is needed to identify the specific targets of this compound.
Mode of Action
They are converted to an aldehyde derivative, but the reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
It’s known that tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This suggests that it may interact with various biochemical pathways.
Pharmacokinetics
The compound is known to be a liquid at normal temperatures , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that some related compounds have shown significant cytotoxic effects . More research is needed to determine the specific effects of this compound.
Action Environment
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action may be influenced by the chemical environment.
Análisis Bioquímico
Biochemical Properties
2H-Tetrazol-5-amine, 2-propyl- acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions
Molecular Mechanism
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Métodos De Preparación
The synthesis of 2H-Tetrazol-5-amine, 2-propyl- can be achieved through several methods. One common approach involves the reaction of primary amines with sodium azide and triethyl orthoformate in an acidic medium . This method is known for its efficiency and high yield. Another approach involves the use of alcohols and aldehydes as starting materials, which react with sodium azide under specific conditions to form the desired tetrazole derivative . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact .
Análisis De Reacciones Químicas
2H-Tetrazol-5-amine, 2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to react with strong oxidizing agents, leading to the formation of corresponding oxidized products . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives . Substitution reactions are also common, where the propyl group can be replaced with other functional groups using appropriate reagents and conditions .
Aplicaciones Científicas De Investigación
2H-Tetrazol-5-amine, 2-propyl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive compounds with antibacterial, antifungal, and antitumor activities . The compound’s unique structure allows it to act as a bioisostere of carboxylic acids, making it valuable in drug design . In materials science, 2H-Tetrazol-5-amine, 2-propyl- is used in the development of advanced materials with enhanced properties, such as increased thermal stability and improved mechanical strength . Additionally, the compound is employed in catalysis, where it serves as a catalyst or catalyst precursor in various chemical reactions .
Comparación Con Compuestos Similares
2H-Tetrazol-5-amine, 2-propyl- can be compared with other similar compounds, such as 2H-Tetrazol-5-amine, 2-(2-propenyl)- and 2H-Tetrazol-5-amine, 2-methyl- . These compounds share a similar tetrazole ring structure but differ in the substituents attached to the nitrogen atom. The unique propyl group in 2H-Tetrazol-5-amine, 2-propyl- imparts distinct chemical properties and reactivity compared to its analogs . For example, the propyl group may influence the compound’s solubility, stability, and interaction with biological targets . This uniqueness makes 2H-Tetrazol-5-amine, 2-propyl- a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-propyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVXTQXNWCMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397935 | |
| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145181-98-2 | |
| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)









![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)



